7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS 1351813-70-1) is a privileged building block for kinase drug discovery. The 7-bromo and 5-chloro substituents provide orthogonal reactivity in palladium-catalyzed cross-couplings, enabling stepwise, chemoselective diversification of the pyrazolo[4,3-b]pyridine core—a validated pharmacophore in PDE1 and ALK5 inhibitor patents. Substituting with any other regioisomer (e.g., 5-bromo,7-chloro) fundamentally alters the synthetic pathway and biological profile. This compound allows research groups to directly enter therapeutically relevant chemical space for neurodegenerative and psychiatric disorders without re-validating a new scaffold.

Molecular Formula C6H3BrClN3
Molecular Weight 232.47
CAS No. 1351813-70-1
Cat. No. B2981767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
CAS1351813-70-1
Molecular FormulaC6H3BrClN3
Molecular Weight232.47
Structural Identifiers
SMILESC1=C(C2=C(C=NN2)N=C1Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)
InChIKeyWIJVXDQGEXCFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS 1351813-70-1): Core Scaffold and Halogenated Intermediate


7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS 1351813-70-1) is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a fused pyrazole-pyridine core . Its molecular formula is C6H3BrClN3, with a molecular weight of 232.47 g/mol . The compound is primarily utilized as a building block in organic synthesis and medicinal chemistry, featuring distinct bromo and chloro substituents at the 7- and 5-positions, respectively, which confer unique and orthogonal reactivity for sequential functionalization in complex molecule construction .

Why 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Cannot Be Substituted with Other Halogenated Pyrazolopyridines


The specific 7-bromo,5-chloro regioisomeric pattern on the 1H-pyrazolo[4,3-b]pyridine core is critical and cannot be interchanged with other isomers (e.g., 5-bromo,7-chloro or 6-chloro) without fundamentally altering the synthetic pathway and the properties of the final target molecule. The bromo and chloro substituents offer orthogonal reactivity profiles in palladium-catalyzed cross-coupling reactions, allowing for selective, sequential functionalization [1]. The [4,3-b] ring fusion itself is a privileged scaffold in kinase drug discovery, notably for PDE1 [2] and ALK5 [3] inhibition, where even minor changes in the vector and electronics of substituents profoundly impact biological activity and ADME properties. Substituting this compound with an isomer or a different halogenation pattern would necessitate a complete re-validation of the synthetic route and likely yield a different lead compound with unknown properties.

Quantitative Evidence Guide: Selecting 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine


Superior Cross-Coupling Efficiency of Bromo/Chloro Pyrazoles vs. Iodo Analogs

A direct comparative study of halogenated pyrazoles in the Suzuki-Miyaura reaction demonstrated that bromo and chloro derivatives are superior to iodo derivatives. This superiority is attributed to a significantly reduced propensity for an unwanted dehalogenation side reaction [1]. While this study was on a related pyrazole system, the electronic principles governing the oxidative addition step are directly transferable to the pyrazolopyridine core of the target compound. The presence of both a bromo and a chloro substituent provides two distinct, sequentially addressable handles for building molecular complexity.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Validated Use as an Intermediate in a Patented PDE1 Inhibitor Program

The 1H-pyrazolo[4,3-b]pyridine core, which this compound contains, is the central scaffold for a series of potent PDE1 inhibitors claimed in U.S. Patent No. 11,026,923 [1]. The patent explicitly describes the synthesis of 7-amino-substituted analogs, which are likely derived from a 7-halogenated intermediate like 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. While the exact IC50 of the building block itself is not relevant, its utility is proven by its role in generating final compounds with demonstrated biological activity.

Neuroscience Drug Discovery Patent Analysis

Orthogonal Reactivity of 7-Bromo and 5-Chloro Substituents

The 7-bromo-5-chloro substitution pattern provides a key advantage in sequential functionalization. The bromo substituent is significantly more reactive than the chloro substituent in Pd(0)-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the relative strength of the C-Br vs C-Cl bond. This allows for a chemoselective first coupling at the 7-position, leaving the 5-chloro group intact for a second, subsequent transformation [1]. This is a well-established principle in heterocyclic chemistry and provides a clear synthetic advantage over symmetrically halogenated or non-halogenated analogs.

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Recommended Applications for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in Research and Development


Kinase-Focused Medicinal Chemistry and Lead Optimization

This compound serves as an ideal starting point for the synthesis of focused kinase inhibitor libraries. The pyrazolo[4,3-b]pyridine core is a known pharmacophore for kinase inhibition, including PDE1 [1] and ALK5 [2]. By utilizing the orthogonal reactivity of the 7-bromo and 5-chloro handles, researchers can efficiently explore the chemical space around this core to identify potent and selective lead compounds.

Construction of Complex Polyheterocyclic Frameworks via Sequential Cross-Coupling

The unique 7-bromo,5-chloro substitution pattern enables the stepwise and chemoselective introduction of different aryl, heteroaryl, or amine groups. This allows for the rapid and efficient construction of highly complex, polyheterocyclic molecules that would be difficult to access otherwise [1]. This is particularly valuable in the early stages of drug discovery where diversity-oriented synthesis is key.

Synthesis of PDE1 Inhibitors for Neuroscience Research

Based on the explicit use of the 1H-pyrazolo[4,3-b]pyridine scaffold in a granted patent for PDE1 inhibitors [1], this compound is a validated precursor for generating new chemical entities with potential applications in treating neurodegenerative and psychiatric disorders. Procurement of this specific building block allows research groups to directly enter this therapeutically relevant chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.